molecular formula C23H20N6O3 B2484950 2-[1-Methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide CAS No. 896292-01-6

2-[1-Methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide

Cat. No.: B2484950
CAS No.: 896292-01-6
M. Wt: 428.452
InChI Key: ICHIOGDXUGHRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-Methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide is a useful research compound. Its molecular formula is C23H20N6O3 and its molecular weight is 428.452. The purity is usually 95%.
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Scientific Research Applications

  • Crystal Structure Analysis :

    • The compound 5-[Acetamido(phenyl)methyl]-5-methylimidazolidine-2,4-dione, a relative of the target compound, has been analyzed for its crystal structure. It shows an essentially planar imidazolidine-2,4-dione system and is stabilized by C-H.O and N-H.O interactions, forming cyclic dimers and chains in its molecular structure (Sethusankar et al., 2002).
  • Radiotracer Development for PET Imaging :

    • Carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, closely related to the target compound, have been synthesized for potential use as PET tracers. These tracers are used in imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), demonstrating the compound's relevance in diagnostic imaging (Gao et al., 2016).
  • Antifungal Agent Development :

    • A series of acetamide derivatives, including compounds similar to the target molecule, have been synthesized and evaluated for their antifungal activity. These studies contribute to the development of new antifungal agents, highlighting the compound's potential in treating fungal infections (Altındağ et al., 2017).
  • Antioxidant and Antimicrobial Properties :

    • Research on derivatives of theophylline, a structure related to the target compound, shows significant antioxidant and anti-inflammatory properties. This suggests the potential use of these compounds in managing oxidative stress-related conditions (Кorobko et al., 2018).
  • Anticancer Activity :

    • Studies on purine-diones and pyridopyrimidine-diones, structurally related to the target compound, show promising anticancer activity. This indicates the potential of these compounds in the development of new anticancer drugs (Hayallah, 2017).
  • Enzyme Inhibitor Development :

    • Sulfonamide compounds with benzodioxane and acetamide moieties, similar to the target compound, have been synthesized and tested as enzyme inhibitors. This research is significant for the development of drugs targeting specific enzymes (Abbasi et al., 2019).

Properties

IUPAC Name

2-[4-methyl-6-(3-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O3/c1-14-7-6-10-16(11-14)29-17(15-8-4-3-5-9-15)12-27-19-20(25-22(27)29)26(2)23(32)28(21(19)31)13-18(24)30/h3-12H,13H2,1-2H3,(H2,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHIOGDXUGHRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.